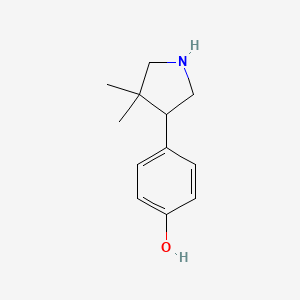
2-(1-Aminopropyl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminopropyl)-5-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methoxyphenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)-5-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenol and 1-bromopropane.
Alkylation Reaction: 5-methoxyphenol undergoes an alkylation reaction with 1-bromopropane in the presence of a base such as potassium carbonate to form 2-(1-bromopropyl)-5-methoxyphenol.
Amination Reaction: The brominated intermediate is then subjected to an amination reaction using ammonia or an amine source to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Aminopropyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Aminopropyl)-5-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Aminopropyl)-5-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
2-(1-Aminopropyl)-5-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(1-Aminopropyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position.
2-(1-Aminopropyl)-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-(1-Aminopropyl)-5-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(1-aminopropyl)-5-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3 |
Clé InChI |
PYJBWYISTFKUKU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=C(C=C1)OC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)




